4-Fluoro-5-methylhexan-1-amine;hydrochloride

Description

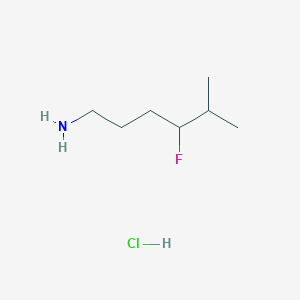

4-Fluoro-5-methylhexan-1-amine hydrochloride is an aliphatic amine hydrochloride derivative characterized by a fluorine substituent at the fourth carbon and a methyl group at the fifth carbon of a hexane backbone. This compound is structurally analogous to bioactive amines used in pharmaceutical research, particularly in neurological and metabolic applications. This gap necessitates inferred comparisons with structurally or functionally related hydrochlorides discussed in the literature.

Properties

IUPAC Name |

4-fluoro-5-methylhexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16FN.ClH/c1-6(2)7(8)4-3-5-9;/h6-7H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVCVMNVFVBDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methylhexan-1-amine;hydrochloride can be achieved through several synthetic routes. One common method involves the fluorination of 5-methylhexan-1-amine. The reaction typically employs a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methylhexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of 4-fluoro-5-methylhexanoic acid.

Reduction: Formation of 4-fluoro-5-methylhexanol.

Substitution: Formation of 4-hydroxy-5-methylhexan-1-amine or 4-amino-5-methylhexan-1-amine.

Scientific Research Applications

4-Fluoro-5-methylhexan-1-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylhexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs with 4-Fluoro-5-methylhexan-1-amine hydrochloride: fluorinated amines , methyl-substituted amines , and hydrochloride salts with aliphatic chains.

Table 1: Structural and Functional Comparison of Selected Compounds

Fluorinated Amine Derivatives

Fluorination is a common strategy to enhance metabolic stability and bioavailability. For example:

- 2-Amino-5-Fluorophenol Hydrochloride () was synthesized via acid hydrolysis (72°C, 4 h) using HCl, yielding 19.2% . Its fluorine substitution likely improves lipophilicity compared to non-fluorinated analogs.

- {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine Hydrochloride () incorporates a fluorinated aromatic ring, which may enhance binding affinity to hydrophobic enzyme pockets .

Inference for Target Compound : The fluorine in 4-Fluoro-5-methylhexan-1-amine hydrochloride could similarly improve blood-brain barrier penetration, making it relevant for neurological applications.

Methyl-Substituted Amines

Methyl groups influence steric hindrance and solubility:

- 2-Amino-5-Methylphenol Hydrochloride () was synthesized with 50.8% yield using THF and HCl. The methyl group here may reduce aqueous solubility but increase stability against oxidation .

- SSR125543A (), a CRF1 receptor antagonist, includes a methyl group critical for receptor selectivity. Its oral activity (ID₅₀ = 5 mg/kg) highlights the role of methyl substituents in pharmacokinetics .

Inference for Target Compound : The methyl group at C5 in 4-Fluoro-5-methylhexan-1-amine hydrochloride may balance solubility and metabolic stability, though experimental validation is required.

Hydrochloride Salts in Drug Formulations

Hydrochloride salts improve solubility and crystallinity:

- Famotidine Hydrochloride () exhibits pH-dependent dissolution kinetics, with optimized formulations achieving >90% release in gastric conditions .

- Glucosamine Hydrochloride () shows superior solubility compared to glucosamine sulfate, enhancing bioavailability in osteoarthritis treatments .

Inference for Target Compound : The hydrochloride salt form of 4-Fluoro-5-methylhexan-1-amine likely enhances aqueous solubility, facilitating oral or injectable administration.

Biological Activity

4-Fluoro-5-methylhexan-1-amine; hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both fluorine and methyl groups, contributes to its biological activity and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

4-Fluoro-5-methylhexan-1-amine; hydrochloride is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 5-position of a hexan-1-amine backbone. This configuration influences its lipophilicity and ability to interact with biological targets. The compound can be represented structurally as follows:

The biological activity of 4-Fluoro-5-methylhexan-1-amine; hydrochloride is largely attributed to its interaction with various molecular targets within cells. The fluorine atom enhances the compound's lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can engage in several biochemical pathways:

- Receptor Interaction : It may act on specific receptors, influencing signaling pathways.

- Enzyme Modulation : The amine group allows for hydrogen bonding and electrostatic interactions with enzymes, potentially modulating their activity.

These interactions can lead to various physiological effects, including potential therapeutic benefits.

Anticancer Potential

Recent studies have examined the anticancer properties of compounds related to 4-Fluoro-5-methylhexan-1-amine; hydrochloride. For instance, a study involving similar amine compounds showed promising cytotoxic activity against various cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer (MCF-7) cells. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency against different types of cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5e | HT-1080 | 19.56 |

| Compound 5e | MCF-7 | Not specified |

| Compound 5e | A-549 | Not specified |

The mechanism of action for these compounds included induction of apoptosis via caspase activation and cell cycle arrest, highlighting their potential as anticancer agents.

Neuropharmacological Effects

The structural features of 4-Fluoro-5-methylhexan-1-amine; hydrochloride suggest possible neuropharmacological effects. Compounds with similar amine structures have been investigated for their roles as neurotransmitter modulators. The presence of fluorine can enhance binding affinity to neurotransmitter receptors, which may lead to altered synaptic transmission and subsequent behavioral effects.

Case Studies

Several case studies have highlighted the role of fluorinated compounds in drug discovery and development:

- Fluorine in Drug Development : A comprehensive review discussed how fluorination enhances pharmacokinetic properties such as metabolic stability and bioavailability . This is particularly relevant for compounds like 4-Fluoro-5-methylhexan-1-amine; hydrochloride, which may benefit from these enhancements.

- Antimicrobial Activity : Some derivatives of amines similar to this compound have shown antimicrobial properties against various pathogens. This suggests that further exploration into its antibacterial or antifungal potential could yield significant findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.